molecular formula C9H13F3O2 B6169484 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2352848-63-4

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6169484
CAS No.: 2352848-63-4
M. Wt: 210.19 g/mol
InChI Key: IZZSKYUNXJVTMU-UHFFFAOYSA-N
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Description

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a compound characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized cyclohexane derivatives .

Scientific Research Applications

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the trifluoroethyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The presence of the trifluoroethyl group can also enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its target sites .

Comparison with Similar Compounds

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    4-(2,2,2-trifluoroethyl)benzoic acid: This compound has a similar trifluoroethyl group but is attached to a benzene ring instead of a cyclohexane ring. It exhibits different chemical reactivity and applications due to the aromatic nature of the benzene ring.

    4-(2,2,2-trifluoroethyl)cyclohexanol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses.

    2,2,2-trifluoroethylamine: This compound contains the trifluoroethyl group attached to an amine, resulting in different reactivity and applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

2352848-63-4

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h6-7H,1-5H2,(H,13,14)

InChI Key

IZZSKYUNXJVTMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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